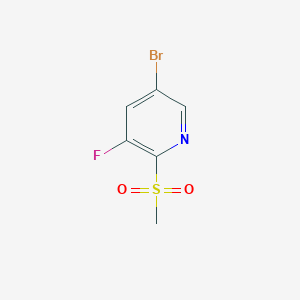

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Descripción general

Descripción

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H5BrFNO2S . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine involves the reaction of 5-bromo-3-fluoro-2-methylsulfanyl-pyridine with mCPBA in dichloromethane at 0° C . After stirring for 1.5 hours at room temperature, the reaction mixture is added to 2N aq. NaOH solution and extracted with DCM. The organic layer is dried over Na2SO4, concentrated, and the title compound is obtained as a white solid .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is represented by the InChI code 1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The molecular weight of the compound is 254.08 .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Research

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine: is a valuable intermediate in pharmaceutical research. Its unique structure, which includes bromo, fluoro, and sulfonyl functional groups, makes it a versatile building block for the synthesis of various pharmacologically active molecules. For instance, it can be used to develop new anti-inflammatory agents by incorporating it into indole derivative frameworks, as these structures have shown promising biological activity .

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mecanismo De Acción

Target of Action

It is known that brominated and fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

It’s known that brominated and fluorinated pyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between the pyridine and another organic molecule, facilitated by a palladium catalyst .

Biochemical Pathways

The compound’s potential to participate in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .

Result of Action

As a potential precursor in the synthesis of pharmaceuticals and agrochemicals, its effects would likely depend on the specific compounds it is used to synthesize .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the reactivity of brominated and fluorinated pyridines .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRCENTMVWGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | |

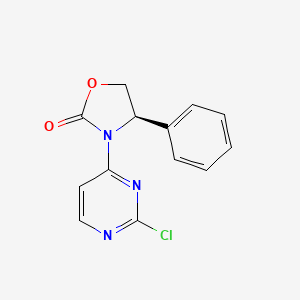

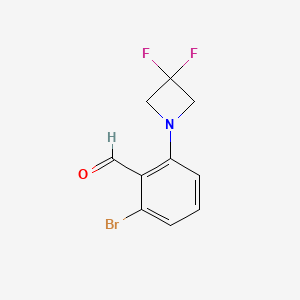

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)